REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH:5]1([NH2:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1>C1(C)C=CC=CC=1.C1C=CC=CC=1>[CH:5]1([N:15]=[C:1]=[O:2])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
242.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
119.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 10°C. to 15°C
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
After 4 hours reflux, most of the solvent
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
is distilled from the reaction at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The residual solvent is evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC2=CC=CC=C12)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |